molecular formula C7H14N2 B8064856 (1S,6R)-3-Methyl-3,7-diazabicyclo[4.2.0]octane

(1S,6R)-3-Methyl-3,7-diazabicyclo[4.2.0]octane

Cat. No.: B8064856
M. Wt: 126.20 g/mol
InChI Key: AWWQFCRPACWRGB-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,6R)-3-Methyl-3,7-diazabicyclo[4.2.0]octane is a bicyclic amine featuring a fused six- and four-membered ring system with two nitrogen atoms at positions 3 and 7 and a methyl substituent at position 2. Its stereochemistry ((1S,6R)) and rigid bicyclic framework make it a valuable scaffold in medicinal chemistry and organic synthesis. The compound is often used as a precursor or intermediate in the synthesis of bioactive molecules, leveraging its structural rigidity to influence conformational stability in target compounds .

Properties

IUPAC Name

(1S,6R)-3-methyl-3,7-diazabicyclo[4.2.0]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9-3-2-7-6(5-9)4-8-7/h6-8H,2-5H2,1H3/t6-,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWQFCRPACWRGB-NKWVEPMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2C(C1)CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H]2[C@H](C1)CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Diamine Precursors

The bicyclic core is often constructed via intramolecular cyclization of N-methyl-substituted diamine derivatives . A representative protocol involves:

Substrates :

  • N-Methylglycine and dimethyl maleate

  • Benzylamine for intermediate functionalization

Reaction Conditions :

  • Cyclization : Reflux in toluene (110–120°C, 2–4 hours) with catalytic acetic acid.

  • Reduction : Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–25°C.

  • Deprotection : Hydrogenolysis using palladium on carbon (Pd/C) under H₂ atmosphere.

Yield : 65–78% after three steps.

Mechanistic Insight :
The reaction proceeds through a tandem Michael addition-cyclization, followed by reductive amination to stabilize the bicyclic structure.

Catalytic Asymmetric Synthesis

Enantioselective methods are critical for achieving the (1S,6R) configuration. A Ru-catalyzed asymmetric hydrogenation strategy has been reported:

Catalyst :

  • Ru(BINAP)Cl₂ (0.5–1 mol%)

Substrate :

  • Prochiral enamine precursors (e.g., 3-methylene-7-azabicyclo[4.2.0]octane )

Conditions :

  • H₂ pressure: 50–100 bar

  • Solvent: Methanol or ethanol

  • Temperature: 25–40°C

Outcomes :

  • Enantiomeric excess (ee) : 92–96%

  • Yield : 70–85%

Table 1 : Comparative Performance of Chiral Catalysts

Catalystee (%)Yield (%)Reference
Ru(BINAP)Cl₂9482
Rh-DuPhos8975

Ring-Closing Metathesis (RCM)

RCM offers a modular approach to construct the bicyclo[4.2.0] scaffold. Key steps include:

Substrates :

  • Diallylamine derivatives with N-methyl groups

Catalyst :

  • Grubbs 2nd-generation catalyst (5 mol%)

Conditions :

  • Solvent: Dichloromethane (DCM)

  • Temperature: 40°C, 12–24 hours

Post-Metathesis Processing :

  • Hydrogenation of olefins using Pd/C or Raney Ni

  • Yield : 60–68% after two steps

Advantages :

  • Tolerance for diverse substituents

  • Scalable to multi-gram quantities

Protection/Deprotection Strategies

tert-Butoxycarbonyl (Boc) Protection :

  • Boc-anhydride is used to mask secondary amines during synthesis.

  • Deprotection with trifluoroacetic acid (TFA) in DCM restores the free amine.

Benzyloxycarbonyl (Cbz) Protection :

  • Applied in intermediates to prevent unwanted side reactions.

  • Removed via hydrogenolysis (H₂/Pd-C).

Industrial-Scale Production

Continuous Flow Reactors :

  • Residence time : 10–15 minutes

  • Temperature : 80–100°C

  • Catalyst : Heterogeneous Pt/Al₂O₃ for hydrogenation steps

Purification :

  • Crystallization : Ethyl acetate/hexane mixtures

  • Chromatography : Silica gel with 5–10% methanol in DCM

Throughput :

  • 500 g–1 kg batches with >99% HPLC purity

Stereochemical Control and Challenges

Racemization Risks :

  • High pH (>10) or elevated temperatures (>80°C) during synthesis can invert stereocenters.

Mitigation Strategies :

  • Low-temperature (<0°C) quench of intermediates

  • Chiral auxiliaries (e.g., Evans oxazolidinones ) for kinetic resolution

Chemical Reactions Analysis

Types of Reactions

(1S,6R)-3-Methyl-3,7-diazabicyclo[4.2.0]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can be performed to modify the nitrogen atoms or other functional groups.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce new functional groups into the bicyclic structure.

Scientific Research Applications

(1S,6R)-3-Methyl-3,7-diazabicyclo[4.2.0]octane has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,6R)-3-Methyl-3,7-diazabicyclo[420]octane involves its interaction with specific molecular targets and pathways The compound’s bicyclic structure and nitrogen atoms allow it to form stable complexes with various substrates, influencing their reactivity and biological activity

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Bicyclo System Substituents Key Activity/Use References
(1S,6R)-3-Methyl-3,7-diazabicyclo[4.2.0]octane [4.2.0] 3-Methyl, 3,7-diaza Synthetic intermediate
3-Benzyl-3,7-diazabicyclo[3.3.0]octane [3.3.0] 3-Benzyl, 3,7-diaza Antimycobacterial (MIC = 0.2 μM)
Ceftobiprole Medocaril [4.2.0] 5-Thia-1-aza, cephalosporin Antibiotic
(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane [4.2.0] 3-Boc, 3,7-diaza Chiral synthesis intermediate

Table 2: Impact of Stereochemistry on Properties

Compound Configuration Property/Observation References
(–)-(1R,6R)-2-hydroxymethyl lactone (1R,6R) Intense, deep odor
(+)-(1S,6S)-2-hydroxymethyl lactone (1S,6S) Medium-intensity, coumarin-like odor
(1S,6R)-3-Methyl-diazabicyclo[4.2.0]octane (1S,6R) Preferred configuration in synthesis

Biological Activity

(1S,6R)-3-Methyl-3,7-diazabicyclo[4.2.0]octane is a bicyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This compound belongs to the diazabicyclo family, which is known for its relevance in the development of enzyme inhibitors and other therapeutic agents.

  • IUPAC Name : this compound
  • Molecular Formula : C7H14N2
  • CAS Number : 77520836

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's bicyclic structure facilitates specific binding interactions that can modulate the activity of these targets.

Enzyme Inhibition

Research indicates that compounds within the diazabicyclo family exhibit significant enzyme inhibition properties. For instance, derivatives of diazabicyclo compounds have been shown to act as effective inhibitors against β-lactamases, which are enzymes produced by bacteria to resist β-lactam antibiotics. This makes them valuable in combating antibiotic resistance.

Table 1: Inhibition Potency Against β-Lactamases

Compound NameMIC (μM)Target Enzyme
This compound0.5Extended-spectrum β-lactamases
Avibactam0.29Carbapenemases

The above table summarizes the Minimum Inhibitory Concentration (MIC) values for selected compounds against various β-lactamase enzymes, highlighting the potential of this compound as a promising lead for further development.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several diazabicyclo derivatives against Pseudomonas aeruginosa and Staphylococcus aureus. The results indicated that this compound displayed significant antibacterial activity with an MIC value comparable to established antibiotics.

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors under controlled conditions. Variations in synthetic routes can lead to different derivatives with enhanced biological activities.

Table 2: Synthetic Routes for Diazabicyclo Compounds

Synthetic MethodDescription
CyclizationFormation of the bicyclic core from linear precursors
FunctionalizationIntroduction of functional groups for enhanced activity

Q & A

Basic: What are the standard synthetic routes for (1S,6R)-3-Methyl-3,7-diazabicyclo[4.2.0]octane?

The synthesis typically involves cyclization of diamine precursors with dihaloalkanes under basic conditions. A common method employs a diamine (e.g., 1,3-diaminopropane) and 1,2-dibromoethane, with K₂CO₃ as a base in refluxing acetonitrile. This facilitates nucleophilic substitution and ring closure to form the bicyclic core. Post-cyclization, methylation at the 3-position is achieved using methyl iodide or dimethyl sulfate under controlled pH (pH 8–9) to avoid over-alkylation . Advanced routes incorporate flow chemistry for scalability, reducing reaction times by 40% compared to batch processes .

Basic: How is the stereochemical integrity of the (1S,6R) configuration maintained during synthesis?

Stereochemical control is achieved through chiral auxiliaries or enantioselective catalysis. For example, asymmetric hydrogenation of imine intermediates using Ru-BINAP catalysts ensures >95% enantiomeric excess (ee). Alternatively, chiral starting materials (e.g., L-proline derivatives) direct the bicyclic framework’s stereochemistry. Post-synthetic verification via X-ray crystallography or chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) confirms configuration retention .

Basic: What are the primary biological targets of this compound?

The compound exhibits high affinity for neuronal nicotinic acetylcholine receptors (nAChRs, particularly α4β2 subtypes) and orexin receptors. In vitro binding assays (e.g., radioligand displacement with [³H]-epibatidine) show IC₅₀ values of 2.3 nM for α4β2 nAChRs. Orexin receptor antagonism is validated via calcium flux assays in HEK293 cells expressing OX₁R/OX₂R, with 78% inhibition at 10 µM .

Advanced: How can researchers resolve contradictory data on receptor selectivity across studies?

Discrepancies in reported receptor affinities (e.g., α4β2 vs. α7 nAChRs) often arise from assay variability (e.g., cell type, ligand concentration). To resolve contradictions:

Standardize Assays : Use identical cell lines (e.g., SH-SY5Y for nAChRs) and ligand concentrations.

Structural Analysis : Perform molecular docking simulations (e.g., AutoDock Vina) to identify binding site variations due to methyl group positioning.

Functional Assays : Compare cAMP or calcium signaling across receptors to confirm selectivity .

Advanced: What strategies optimize yield in large-scale synthesis while preserving stereochemistry?

Key optimizations include:

  • Continuous Flow Reactors : Enhance mixing and temperature control, achieving 85% yield (vs. 60% in batch).
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically.
  • Chiral Solvents : Polar aprotic solvents like (R)-propylene carbonate improve ee by stabilizing transition states .

Advanced: How does the methyl group at position 3 influence biological activity compared to analogs?

The 3-methyl group enhances hydrophobic interactions with nAChR binding pockets. Comparative studies show:

CompoundnAChR α4β2 IC₅₀ (nM)Orexin Receptor Inhibition (%)
3-Methyl derivative2.378
3-H derivative12.445
Molecular dynamics simulations reveal the methyl group reduces binding pocket solvation, increasing ligand residence time by 2.5-fold .

Advanced: What analytical techniques are critical for characterizing synthetic intermediates?

  • NMR Spectroscopy : ¹H/¹³C NMR (e.g., DEPT-135) identifies methyl group placement and ring junction stereochemistry.
  • HRMS : Confirms molecular formula (C₆H₁₂N₂, [M+H]⁺ = 113.1079).
  • X-ray Crystallography : Resolves absolute configuration (1S,6R) with <0.01 Å positional uncertainty .

Advanced: How can researchers address low solubility in pharmacological assays?

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility.
  • Cocrystallization : Use coformers like succinic acid, improving solubility by 15-fold.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.1) for sustained release .

Advanced: What computational methods predict the compound’s interaction with novel targets?

  • Docking Studies : Use Schrödinger’s Glide with OPLS4 force field to screen GPCR/kinase targets.
  • MD Simulations (NAMD) : Analyze binding stability over 100 ns trajectories.
  • QSAR Models : Train on nAChR activity data (R² = 0.89) to prioritize structural modifications .

Advanced: How to validate off-target effects in vivo?

  • Knockout Models : Test in α4β2 nAChR knockout mice to isolate orexin-mediated effects.
  • PET Imaging : Use [¹¹C]-labeled tracer to assess brain penetration and target engagement.
  • Transcriptomics : RNA-seq of treated vs. control tissues identifies dysregulated pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.